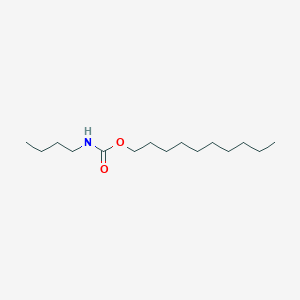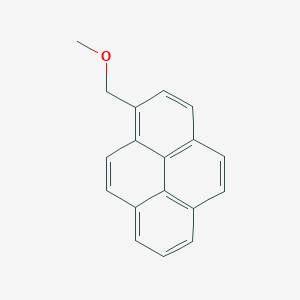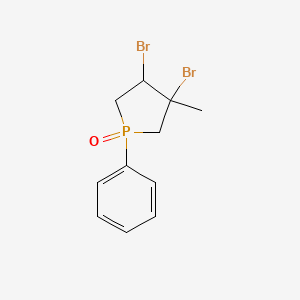
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of bromine, methyl, and phenyl groups attached to a phospholanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-1-phenyl-1lambda~5~-phospholan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of debrominated phospholanones.
科学的研究の応用
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets through its bromine and phospholanone moieties. The bromine atoms can participate in halogen bonding, while the phospholanone ring can interact with nucleophilic sites on biomolecules or other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dichloro-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro or thione analogs. The bromine atoms can participate in specific interactions that are not possible with chlorine or sulfur, making this compound valuable for certain applications.
特性
CAS番号 |
92412-56-1 |
|---|---|
分子式 |
C11H13Br2OP |
分子量 |
352.00 g/mol |
IUPAC名 |
3,4-dibromo-3-methyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c1-11(13)8-15(14,7-10(11)12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChIキー |
WLMNWAODWCNVJT-UHFFFAOYSA-N |
正規SMILES |
CC1(CP(=O)(CC1Br)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


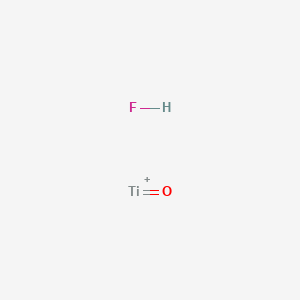
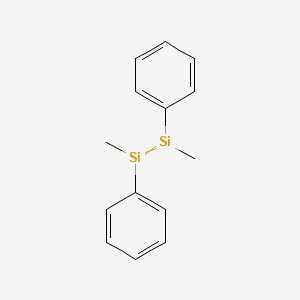
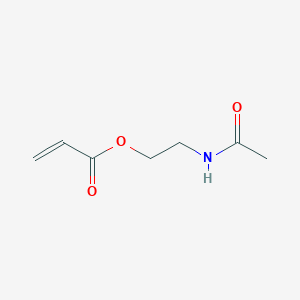
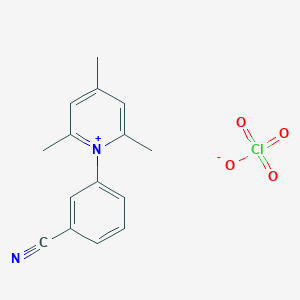
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

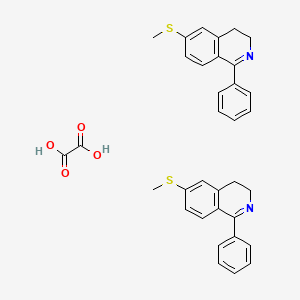
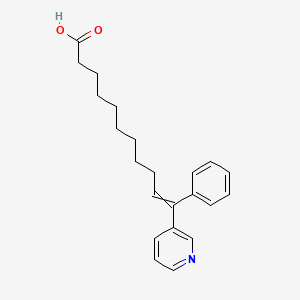

![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
